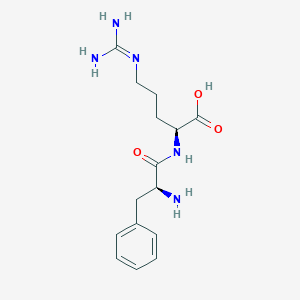

Phe-Arg

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3/c16-11(9-10-5-2-1-3-6-10)13(21)20-12(14(22)23)7-4-8-19-15(17)18/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZILORBBPKKGRI-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90924605 | |

| Record name | N~2~-(2-Amino-1-hydroxy-3-phenylpropylidene)arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1238-09-1 | |

| Record name | L-Phenylalanyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1238-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001238091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(2-Amino-1-hydroxy-3-phenylpropylidene)arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylalanylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Phe-Arg Dipeptide: A Technical Guide to its Core Biological Functions and Therapeutic Potential

This guide provides an in-depth exploration of the Phenylalanine-Arginine (Phe-Arg) dipeptide, a molecule of growing interest in cellular biology and pharmacology. We will delve into its fundamental biochemical properties, intricate signaling functions, and emerging therapeutic applications, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: Beyond a Simple Dipeptide

Dipeptides, consisting of two amino acids linked by a peptide bond, are far more than mere intermediates in protein metabolism.[1][2] They are increasingly recognized as bioactive signaling molecules with diverse physiological roles.[3] The this compound dipeptide, with its unique combination of an aromatic (Phenylalanine) and a cationic (Arginine) amino acid, exhibits a fascinating range of biological activities that are currently under active investigation. This guide will synthesize the current understanding of this compound, providing a framework for future research and development.

Physicochemical Properties and Synthesis

The distinct characteristics of Phenylalanine and Arginine bestow upon the this compound dipeptide specific physicochemical properties that underpin its biological functions. Phenylalanine provides a hydrophobic and aromatic moiety, while Arginine's guanidinium group confers a strong positive charge at physiological pH.[4] This amphipathic nature influences its interaction with cellular membranes and receptors.

Table 1: Physicochemical Properties of this compound Dipeptide

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₃N₅O₃ | N/A |

| Molecular Weight | 321.38 g/mol | N/A |

| Isoelectric Point (pI) | High (basic) | [4] |

| Solubility | Water soluble | [5] |

| Key Functional Groups | Phenyl group, Guanidinium group | [4] |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

A standard and efficient method for synthesizing the this compound dipeptide is through Solid-Phase Peptide Synthesis (SPPS). This technique allows for the controlled, stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.

Methodology:

-

Resin Preparation: Start with a suitable resin, such as a Rink-amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid.[6] Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling (Arginine):

-

Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Activate the carboxyl group of Fmoc-Arg(Pbf)-OH using a coupling agent like HBTU/HOBt or HATU in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidinium side chain of Arginine.

-

Add the activated Arginine to the resin and allow the coupling reaction to proceed.

-

-

Fmoc Deprotection: Remove the Fmoc group from the newly coupled Arginine using 20% piperidine in DMF.

-

Second Amino Acid Coupling (Phenylalanine):

-

Activate the carboxyl group of Fmoc-Phe-OH using the same coupling reagents.

-

Add the activated Phenylalanine to the resin to form the dipeptide.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group from Phenylalanine.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the Pbf side-chain protecting group simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.[6]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

-

Characterization: Confirm the identity and purity of the this compound dipeptide using mass spectrometry (MS) and analytical RP-HPLC.[7]

Biological Functions and Signaling Pathways

The biological activities of the this compound dipeptide are multifaceted, stemming from its ability to interact with various cellular components and influence key signaling pathways.

Neuromodulatory Effects

Intriguing evidence points to the central nervous system as a key target for this compound. Studies in animal models have demonstrated that intracerebroventricular administration of this compound can induce an increase in locomotor activity and even convulsive effects at higher doses.[8] Conversely, intrathecal injection has been shown to produce a significant analgesic effect.[8] These opposing effects highlight the complexity of its action within different regions of the central nervous system.

The precise molecular mechanisms underlying these neuromodulatory effects are still under investigation. However, it is hypothesized that this compound may interact with specific G-protein coupled receptors (GPCRs) or ion channels in neuronal membranes, leading to alterations in neuronal excitability.

Role in Reproductive Physiology as part of RF-Amide Peptides

The Arginine-Phenylalanine-amide (RF-amide) motif is a characteristic feature of a family of neuropeptides known as RF-amide-related peptides (RFRPs).[9][10] These peptides, including those with a C-terminal Arg-Phe-NH₂ sequence, have been identified as significant regulators of the hypothalamic-pituitary-gonadal (HPG) axis.[9][10]

Specifically, RFRP-3, a mammalian ortholog of the avian gonadotropin-inhibitory hormone (GnIH), has been shown to inhibit the release of gonadotropin-releasing hormone (GnRH) and subsequently luteinizing hormone (LH).[9][10] This inhibitory action plays a crucial role in modulating reproductive cycles.

Figure 1: Simplified diagram of the inhibitory action of RFRP-3 on the HPG axis.

Cardiovascular Modulation and the Nitric Oxide Pathway

The Arginine component of the this compound dipeptide is a direct precursor to nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[11][12][13] NO is synthesized by nitric oxide synthase (NOS) enzymes and acts as a potent vasodilator, regulating blood pressure and blood flow.[14][15]

While direct studies on the this compound dipeptide's role in NO synthesis are limited, the bioavailability of its Arginine constituent is a key determinant. Dietary supplementation with L-Arginine has been shown to improve endothelial function and ameliorate some cardiovascular disorders.[13][14] It is plausible that the this compound dipeptide, following cellular uptake and potential hydrolysis, could contribute to the intracellular pool of Arginine available for NOS.

Figure 2: Hypothetical pathway for this compound contributing to nitric oxide synthesis.

Cellular Uptake and Transport

For dipeptides to exert their biological effects, they must first cross the cell membrane. The uptake of dipeptides is primarily mediated by specific peptide transporters, such as PEPT1 and PEPT2.[16] These transporters are expressed in various tissues, including the intestine, kidney, and brain.

The cationic nature of the Arginine residue in this compound suggests a high affinity for these transporters. Furthermore, arginine-rich peptides are well-known as cell-penetrating peptides (CPPs), which can traverse cellular membranes through various endocytic pathways, including macropinocytosis.[17][18] The guanidinium group of arginine plays a critical role in this process by interacting with negatively charged components of the cell membrane, such as proteoglycans.[19][20]

Experimental Protocol: In Vitro Dipeptide Uptake Assay

This protocol describes a method to quantify the uptake of this compound into a cell line of interest (e.g., Caco-2 for intestinal absorption).

Methodology:

-

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a confluent and differentiated monolayer.

-

Uptake Buffer Preparation: Prepare an uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired pH.

-

Dipeptide Solution: Prepare a solution of the this compound dipeptide in the uptake buffer, including a radiolabeled tracer (e.g., ³H-Phe-Arg) or for quantification by LC-MS/MS.

-

Uptake Experiment:

-

Wash the Caco-2 cell monolayers with pre-warmed uptake buffer.

-

Add the dipeptide solution to the apical side of the monolayers.

-

Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

To study transporter-mediated uptake, include known inhibitors of PEPT1 (e.g., Gly-Sar) in parallel experiments.

-

-

Termination of Uptake: At each time point, rapidly wash the cells with ice-cold uptake buffer to stop the transport process.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Quantification:

-

Radiolabeled Dipeptide: Measure the radioactivity in the cell lysate using a scintillation counter.

-

LC-MS/MS: Quantify the concentration of this compound in the cell lysate using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[16]

-

-

Data Analysis: Normalize the uptake to the total protein concentration in the cell lysate and express the results as nmol/mg protein.

Therapeutic Potential and Future Directions

The diverse biological activities of the this compound dipeptide suggest several promising avenues for therapeutic development.

Analgesics and Neuromodulatory Agents

The demonstrated analgesic effects of this compound warrant further investigation for the development of novel pain management therapies.[8] Understanding its specific receptor targets in the spinal cord could lead to the design of more potent and selective analogs with fewer side effects.

Cancer Therapeutics

Peptides are increasingly being explored as anticancer agents due to their high specificity and lower toxicity compared to traditional chemotherapy.[21][22][23] Arginine-rich peptides, in particular, have shown the ability to selectively target and kill cancer cells.[19] The this compound motif could be incorporated into larger peptide constructs to enhance their cell-penetrating capabilities and deliver cytotoxic payloads directly to tumor cells. Furthermore, some cancers are auxotrophic for arginine, making them susceptible to arginine deprivation therapies.[24]

Cardiovascular Health

Given the role of arginine in NO synthesis, this compound or its derivatives could be explored as nutritional supplements or therapeutic agents to improve cardiovascular health, particularly in conditions associated with endothelial dysfunction.[13][14][15]

Table 2: Summary of Potential Therapeutic Applications

| Therapeutic Area | Potential Mechanism of Action | Key References |

| Pain Management | Modulation of neuronal excitability in the spinal cord | [8] |

| Oncology | Cell-penetrating peptide for targeted drug delivery; induction of apoptosis in cancer cells. | [19][23] |

| Cardiovascular Disease | Precursor for nitric oxide synthesis, improving endothelial function. | [13][14][15] |

| Reproductive Medicine | Modulation of the HPG axis via RFRP-3 agonism/antagonism. | [9][10] |

Conclusion

The this compound dipeptide is a compelling example of a small biomolecule with significant and diverse biological functions. From modulating neuronal activity and reproductive hormones to potentially influencing cardiovascular health and cancer progression, its sphere of influence is broad. This guide has provided a comprehensive overview of the current knowledge, from its fundamental properties and synthesis to its complex signaling roles and therapeutic potential. Further research into the specific molecular targets and downstream signaling pathways of the this compound dipeptide will undoubtedly unlock new opportunities for therapeutic intervention across a range of diseases.

References

- Behavioural Effects of Two Dipeptides L-phenyl alanyl-L-arginine (Phe-L-Arg) and L-phenyl alanyl-D-arginine (Phe-D-Arg)

- The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. PMC.

- General synthetic procedure p(Arg-co-Phe) with different topologies for...

- The Role of Arginine-Phenylalanine-Amide-Related Peptides in Mammalian Reproduction. Unknown Source.

- Biological Functions of Antioxidant Dipeptides. SciSpace.

- Isomeric discrimination of arginine-containing dipeptides using electrospray ionization-ion trap mass spectrometry and the kinetic method. PubMed.

- Peptides in cancer research. Bachem.

- A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. PMC.

- The Role of Arginine-Phenylalanine-Amide-Related Peptides in Mammalian Reproduction. Unknown Source.

- Biomolecules. NCERT.

- Self-assembly of Arg-Phe nanostructures via the solid-vapor phase method. PubMed.

- Exploring the Chemical Features and Biomedical Relevance of Cell-Penetr

- The molecular mechanism of uptake and cell-to-cell transmission of arginine-containing dipeptide repe

- Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Unknown Source.

- PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+). PubMed.

- Arginine and nitric oxide synthase: regulatory mechanisms and cardiovascular aspects. Unknown Source.

- Natural Peptides Inducing Cancer Cell Death: Mechanisms and Properties of Specific Candid

- Homoarginine in the cardiovascular system: Pathophysiology and recent developments. Unknown Source.

- Peptide. Massive Bio.

- H-Phe-Arg-Arg-OH peptide. Unknown Source.

- Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells. PMC.

- Amino acid. Wikipedia.

- Arginine de novo and nitric oxide production in disease st

- Peptides for Cardiovascular Research. BOC Sciences Amino Acid.

- KEGG PATHWAY D

- Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans. PubMed.

- Arginine nutrition and cardiovascular function. PubMed.

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control.

- Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action. Frontiers.

- Peptide-Based Agents for Cancer Treatment: Current Applic

- The identification of arginine residues in peptides by 2D-IR echo spectroscopy. PMC - NIH.

- Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement. PubMed.

- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr

- L-arginine and cardiovascular system. PubMed.

- Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells. PubMed.

- Arginine metabolism and the synthesis of nitric oxide in the nervous system. PubMed.

- Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI.

- Secondary structures and cell-penetrating abilities of arginine-rich peptide foldamers. NIH.

- L-Arginine Transport and Nitric Oxide Synthesis in Human Endothelial Progenitor Cells. Unknown Source.

- Unlocking the Potential of Arginine Deprivation Therapy: Recent Breakthroughs and Promising Future for Cancer Tre

- Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing.

- D-Amino Acid Analogues of the Antimicrobial Peptide CDT Exhibit Anti-Cancer Properties in A549, a Human Lung Adenocarcinoma Cell Line | Request PDF.

- Benefits of L-Arginine on Cardiovascular System. PubMed.

Sources

- 1. scispace.com [scispace.com]

- 2. ncert.nic.in [ncert.nic.in]

- 3. massivebio.com [massivebio.com]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 5. Self-assembly of Arg-Phe nanostructures via the solid-vapor phase method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. almacgroup.com [almacgroup.com]

- 8. Behavioural effects of two dipeptides L-phenyl alanyl-L-arginine (Phe-L-Arg) and L-phenyl alanyl-D-arginine (Phe-D-Arg) after intracerebroventricular or intrathecal injections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Arginine-Phenylalanine-Amide-Related Peptides in Mammalian Reproduction [ijfs.ir]

- 10. The Role of Arginine-Phenylalanine-Amide-Related Peptides in Mammalian Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arginine and nitric oxide synthase: regulatory mechanisms and cardiovascular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. L-arginine and cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Arginine nutrition and cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benefits of L-Arginine on Cardiovascular System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action [frontiersin.org]

- 21. bachem.com [bachem.com]

- 22. mdpi.com [mdpi.com]

- 23. Peptide-Based Agents for Cancer Treatment: Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Unlocking the Potential of Arginine Deprivation Therapy: Recent Breakthroughs and Promising Future for Cancer Treatment | MDPI [mdpi.com]

An In-depth Technical Guide on the Cellular Roles of Phenylalanyl-Arginine (Phe-Arg)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The dipeptide Phenylalanyl-Arginine (Phe-Arg), composed of the aromatic amino acid L-phenylalanine and the basic amino acid L-arginine, is emerging as a molecule of interest in cellular physiology. While the individual roles of its constituent amino acids are well-documented, the specific functions of the this compound dipeptide are a growing area of research. This guide provides a comprehensive technical overview of the current understanding of this compound's role in cellular processes, its potential signaling functions, and its implications in health and disease. We will delve into its biochemical properties, putative mechanisms of action, and the experimental methodologies employed to elucidate its functions, providing a foundational resource for researchers and drug development professionals.

Introduction: The this compound Dipeptide

Peptides, short chains of amino acids, are fundamental to a vast array of biological processes, acting as signaling molecules, enzyme substrates, and structural components of proteins.[1] Dipeptides, the simplest of these, can exhibit unique biological activities distinct from their constituent amino acids. This compound is a dipeptide with a molecular weight of 321.37 g/mol .[2] It is composed of L-phenylalanine, an essential aromatic amino acid, and L-arginine, a semi-essential amino acid with a positively charged guanidinium group at physiological pH.[2][3] This combination of a hydrophobic aromatic residue and a positively charged residue gives this compound an amphipathic character, a property often associated with interactions with cellular membranes and receptors.[4]

| Property | Value | Source |

| Molecular Formula | C15H23N5O3 | PubChem[2] |

| Molecular Weight | 321.37 g/mol | PubChem[2] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | PubChem[2] |

| CAS Number | 1238-09-1 | PubChem[2] |

Biosynthesis and Metabolism of this compound

The primary route for the generation of this compound in a cellular context is through the proteolytic degradation of larger proteins.[5] Specific proteases, such as trypsin, cleave peptide bonds C-terminal to basic amino acid residues like arginine.[6] Chymotrypsin, on the other hand, cleaves after aromatic residues like phenylalanine.[6] Therefore, the sequential action of such enzymes on a protein containing a this compound sequence could release the dipeptide. For instance, the Angiotensin-Converting Enzyme (ACE) can cleave the dipeptide H-Phe-Arg-OH from the C-terminus of bradykinin.[7]

Once formed, dipeptides can be further metabolized by dipeptidyl peptidases or transported into cells. The precise metabolic fate of this compound is an area of active investigation.

Experimental Protocol: In Vitro Cleavage Assay

This protocol describes a general method to assess the generation of this compound from a larger peptide by a specific protease.

Objective: To determine if a protease can cleave a substrate peptide to release this compound.

Materials:

-

Substrate peptide containing the this compound sequence

-

Protease of interest (e.g., Trypsin, Chymotrypsin)

-

Reaction buffer (specific to the protease)

-

Quenching solution (e.g., 10% Trifluoroacetic acid)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the substrate peptide and the protease in the appropriate reaction buffer.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the protease for a defined period (e.g., 1-4 hours).

-

Quenching: Stop the reaction by adding the quenching solution.

-

Analysis: Analyze the reaction mixture by HPLC-MS to identify the cleavage products.[8]

-

Data Interpretation: Look for a peak corresponding to the mass-to-charge ratio (m/z) of this compound to confirm its generation.

Cellular Uptake and Transport

The cellular uptake of di- and tripeptides is primarily mediated by proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2.[9][10] These transporters utilize the proton gradient across the cell membrane to drive the uptake of peptides. Given its dipeptide nature, it is plausible that this compound is a substrate for these transporters. The amphipathic nature of this compound, with its hydrophobic phenylalanine and cationic arginine residues, may also facilitate its interaction with the cell membrane, potentially influencing its uptake mechanism.[4] Arginine-rich peptides are known to be efficient cell-penetrating peptides (CPPs), and while this compound is a simple dipeptide, the presence of arginine could contribute to its cellular entry.[4][11]

Experimental Workflow: Cellular Uptake Assay

Figure 1. A generalized workflow for determining the cellular uptake of this compound.

Role in Cellular Signaling

While direct evidence for this compound as a primary signaling molecule is still emerging, the known roles of its constituent amino acids suggest potential pathways it might influence.

The mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[12][13] The mTOR complex 1 (mTORC1) is particularly sensitive to amino acid levels, with arginine and leucine being key activators.[14] Arginine activates mTORC1 through a signaling cascade involving the Rag GTPases.[15][16] Given that arginine is a component of this compound, it is hypothesized that the dipeptide, either directly or after being hydrolyzed to its constituent amino acids, could influence mTOR signaling. Studies on Arg-Arg dipeptides have shown they can promote the phosphorylation of mTOR and its downstream target p70S6K.[17]

Figure 2. Hypothetical involvement of this compound in the mTOR signaling pathway.

Neurological Signaling

Intriguing evidence suggests a role for this compound in the central nervous system. A study in mice demonstrated that intracerebroventricular or intrathecal injection of L-phenylalanyl-L-arginine (Phe-L-Arg) and L-phenylalanyl-D-arginine (Phe-D-Arg) induced an increase in locomotor activity and had a convulsive effect at a 100 nM dose.[18] The same dose also produced a significant analgesic effect.[18] This suggests that this compound can cross the blood-brain barrier and interact with neuronal signaling pathways, although the specific receptors and mechanisms remain to be elucidated.

Potential Role in Cancer

The role of amino acids and their metabolism in cancer is a field of intense research. Arginine deprivation is being explored as a therapeutic strategy for certain cancers that are auxotrophic for this amino acid.[11] Conversely, some studies suggest that arginine can promote cancer cell proliferation. While there is no direct evidence on the effect of this compound on cancer cells, a novel L-phenylalanine dipeptide derivative has been shown to inhibit the growth and metastasis of prostate cancer cells.[3][19][20] This raises the possibility that this compound or its derivatives could have therapeutic potential in oncology.

Experimental Protocol: Cell Viability Assay

This protocol outlines a common method to assess the effect of this compound on cancer cell viability.

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., PC3 for prostate cancer)

-

Complete cell culture medium

-

This compound dipeptide

-

96-well plates

-

MTT or resazurin-based cell viability assay kit

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (the solvent used to dissolve this compound).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Add the MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).[6]

Involvement in Autophagy

Autophagy is a cellular degradation and recycling process that is crucial for maintaining cellular homeostasis.[21] Nutrient deprivation, including amino acid starvation, is a potent inducer of autophagy.[21] Studies have shown that arginine deprivation can induce autophagy as a cytoprotective response.[21] Furthermore, research in Arabidopsis thaliana has demonstrated that heat stress leads to the accumulation of various dipeptides, a process that is dependent on autophagy.[22] This suggests a link between autophagy and dipeptide metabolism. Arginine has also been shown to suppress autophagy through an mTOR-independent pathway, possibly involving nitric oxide.[20] The direct effect of this compound on autophagy regulation is an area that warrants further investigation.

Figure 3. A conceptual diagram illustrating the potential interplay between autophagy and this compound.

Future Directions and Therapeutic Potential

The study of the this compound dipeptide is still in its early stages, but the preliminary findings are promising. Its ability to influence central nervous system activity suggests potential applications in neurology and pain management. Its potential connection to the mTOR pathway and cancer cell biology opens avenues for oncological research. Furthermore, understanding its role in autophagy could have implications for a wide range of diseases, including neurodegenerative disorders and cancer.

Future research should focus on:

-

Identifying specific cellular receptors and transporters for this compound.

-

Elucidating the detailed signaling pathways modulated by this compound.

-

Investigating the therapeutic potential of this compound and its derivatives in various disease models.

-

Developing robust analytical methods for quantifying endogenous this compound levels in biological samples.[8][23]

Conclusion

The Phenylalanyl-Arginine dipeptide represents a fascinating molecule at the intersection of amino acid metabolism and cellular signaling. While much of our current understanding is inferred from the known functions of its constituent amino acids, direct evidence for its unique biological roles is beginning to accumulate. This technical guide has provided a comprehensive overview of the current knowledge, highlighting the potential of this compound as a bioactive molecule and a target for future research and drug development. As our understanding of the "dipeptidome" grows, molecules like this compound are likely to reveal novel mechanisms of cellular regulation with significant therapeutic implications.

References

- Mass spectrometry data showed M+H peaks of dipeptides (a) Phe‐Arg, (b) Arg‐His, (c) Trp‐Arg and (d) Tyr‐Arg respectively. [No specific source, but illustrative of the technique]. (n.d.). In ResearchGate.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 150903, this compound. In PubChem. Retrieved from [Link]

- Cleavage into small peptide fragments. (n.d.).

- Arginine Deprivation, Autophagy, Apoptosis (AAA)

- Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regul

- A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. (2022). PubMed.

- Autophagy is responsible for the accumulation of proteogenic dipeptides in response to heat stress in Arabidopsis thaliana. (2021). PubMed.

- Diversity of amino acid signaling pathways on autophagy regulation: a novel p

- The mechanism of mammalian proton-coupled peptide transporters. (2024). eLife.

-

Amino acid. (n.d.). In Wikipedia. Retrieved from [Link]

- Isomeric discrimination of arginine-containing dipeptides using electrospray ionization-ion trap mass spectrometry and the kinetic method. (2004). PubMed.

- L-arginine ameliorates defective autophagy in GM2 gangliosidoses by mTOR modulation. (2021).

-

Peptide bonds: Formation and cleavage (video). (n.d.). In Khan Academy. Retrieved from [Link]

- Synthesis of radiolabelled compounds for clinical studies. (n.d.). In ResearchGate.

- Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. (n.d.). PMC.

- In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. (n.d.). PMC.

- Correlation and prediction of gene expression level from amino acid and dipeptide composition of its protein. (2005). PubMed.

- L-Arginine ameliorates defective autophagy in GM2 gangliosidoses by mTOR modulation. (2021). Antioxidants & Redox Signaling.

- Proteomic analysis of arginine-methyl

- Autophagy maintains tumor growth through circul

- Behavioural Effects of Two Dipeptides L-phenyl alanyl-L-arginine (Phe-L-Arg) and L-phenyl alanyl-D-arginine (Phe-D-Arg) After Intracerebroventricular or Intrathecal Injections in Mice. (1992). PubMed.

- Exploring the Chemical Features and Biomedical Relevance of Cell-Penetr

- Arginine Regulates Skeletal Muscle Fiber Type Formation via mTOR Signaling P

- Mitochondrial-derived peptides in energy metabolism. (n.d.). American Physiological Society Journal.

-

Complement peptide receptors | Introduction. (n.d.). In IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

- Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells. (n.d.). PMC.

- Indicate the peptides produced from cleavage by the indicated rea... (n.d.). In Study Prep in Pearson+.

- Peptide Regulation of Gene Expression: A System

- Dietary arginine supplementation increases mTOR signaling activity in skeletal muscle of neon

-

Biochemistry, Peptide. (n.d.). In NCBI Bookshelf. Retrieved from [Link]

- Scientists identify sensor that modulates key metabolic p

- Peptide Regulation of Gene Expression: A Systematic Review. (n.d.).

- The Role and Regulation of Autophagy and the Proteasome During Aging and Senescence in Plants. (n.d.). MDPI.

- Unlocking the Potential of Arginine Deprivation Therapy: Recent Breakthroughs and Promising Future for Cancer Tre

- Effects of Arg on expression of MyHC and mTOR signaling pathway in... (n.d.). In ResearchGate.

- Natural Peptides Inducing Cancer Cell Death: Mechanisms and Properties of Specific Candidates for Cancer Therapeutics. (n.d.). MDPI.

- Cell-Surface Interactions on Arginine-Rich Cell-Penetrating Peptides Allow for Multiplex Modes of Internaliz

- Biophysical Insight on the Membrane Insertion of an Arginine-Rich Cell-Penetr

- mTOR signaling in growth control and disease. (n.d.). PMC.

- The arginine metabolite agmatine protects mitochondrial function and confers resistance to cellular apoptosis. (n.d.). PubMed.

- Differential Presentation of Protein Interaction Surfaces on the Androgen Receptor Defines the Pharmacological Actions of Bound Ligands. (n.d.). PMC.

- Dietary Arginine Supplementation Improves Intestinal Mitochondrial Functions in Low-Birth-Weight Piglets but Not in Normal-Birth-Weight Piglets. (2021). PMC.

Sources

- 1. Peptide Regulation of Gene Expression: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a Cell‐Penetrating Peptide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of mammalian proton-coupled peptide transporters [elifesciences.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of a Novel [18F]-Labeled Arginine Derivative for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strategy to Enhance Anticancer Activity and Induced Immunogenic Cell Death of Antimicrobial Peptides by Using Non-Nature Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mechanism of mammalian proton-coupled peptide transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 13. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Scientists identify sensor that modulates key metabolic pathway | Whitehead Institute [wi.mit.edu]

- 15. Quantitative proteomics identifies plasma protein alterations that associate with metabolic and thrombotic profile changes after bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, characterization, and biological activity of poly(arginine)-derived cancer-targeting peptides in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Diversity of amino acid signaling pathways on autophagy regulation: a novel pathway for arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Arginine Deprivation, Autophagy, Apoptosis (AAA) for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Proteomic Analysis Reveals Diverse Classes of Arginine Methylproteins in Mitochondria of Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

The Dipeptide Phe-Arg: A Technical Guide to Investigating its Potential as a Novel Neuropeptide

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the potential of the dipeptide Phenylalanine-Arginine (Phe-Arg) as a novel neuropeptide. While not yet established as a standalone signaling molecule, the recurrent this compound motif in known neuropeptides, combined with the significant biological roles of its constituent amino acids, presents a compelling case for its exploration. This document outlines the rationale for investigating this compound, details its chemical properties, and provides in-depth, field-proven methodologies for its synthesis, characterization, and functional analysis. We delve into the causality behind experimental choices, ensuring a self-validating system of protocols. This guide is designed to be a foundational resource, enabling rigorous scientific inquiry into the neurobiological significance of this compound.

Introduction: The Emerging Landscape of Neuropeptides and the Case for this compound

Neuropeptides are a diverse class of signaling molecules that play crucial roles in a vast array of physiological processes, from neurotransmission and hormonal regulation to behavior and metabolism.[1] The discovery of novel neuropeptides has historically opened new avenues for understanding complex biological systems and has been instrumental in the development of targeted therapeutics.[1] Approximately 30% of commercial drugs act via G-protein coupled receptors (GPCRs), many of which are targets for neuropeptides.[1]

The dipeptide this compound emerges as a candidate for investigation due to its presence in the C-terminus of several well-characterized neuropeptides, such as FMRFamide (Phe-Met-Arg-Phe-NH2) and related peptides.[2][3][4] The Arg-Phe-NH2 motif, in particular, has been shown to be a key determinant for the biological activity of these peptides.[4] This suggests that the this compound sequence may represent a core structural element for receptor recognition and activation.

Furthermore, the constituent amino acids, Phenylalanine and Arginine, are not merely protein building blocks but are deeply involved in critical neurological functions.[5][6] Phenylalanine is an essential amino acid that serves as a precursor for the synthesis of key neurotransmitters like dopamine, norepinephrine, and epinephrine, which are vital for mood, cognition, and stress responses.[6][7] Arginine, a positively charged amino acid, is a precursor for nitric oxide (NO), a critical signaling molecule in the nervous system, and plays a role in various cellular processes.[5] The combination of these two amino acids into a dipeptide could potentially yield a novel signaling molecule with unique properties.

This guide provides the technical framework to systematically investigate this hypothesis, from chemical synthesis to functional validation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its study.

| Property | Value/Description | Significance for Research |

| Molecular Formula | C15H23N5O3 | Essential for mass spectrometry analysis and purity assessment. |

| Molecular Weight | 321.37 g/mol | Crucial for calculating molar concentrations for bioassays. |

| Isoelectric Point (pI) | High (due to Arginine) | Influences its charge at physiological pH, affecting receptor interactions and electrophoretic mobility. |

| Solubility | Expected to be soluble in aqueous buffers. | Important for preparing stock solutions and buffers for experiments. |

| Structure | A dipeptide with a bulky, hydrophobic Phenylalanine residue and a positively charged, hydrophilic Arginine residue. | The amphipathic nature may facilitate interactions with cell membranes and receptors.[8] |

Synthesis and Purification of this compound: A Step-by-Step Protocol

The synthesis of this compound is a prerequisite for its characterization and functional analysis. Fmoc-based solid-phase peptide synthesis (SPPS) is the most common and reliable method.[9]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of this compound

Objective: To synthesize the dipeptide Phenylalanine-Arginine.

Materials:

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-Phe-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the 20% piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve Fmoc-Phe-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

-

Add the coupling solution to the deprotected resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal Phenylalanine.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin and agitate for 2 hours.

-

Filter the resin and collect the cleavage solution.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the cleavage solution.

-

Centrifuge to pellet the peptide and discard the supernatant.

-

Wash the peptide pellet with cold diethyl ether.

-

Dissolve the crude peptide in a minimal amount of water/acetonitrile and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.

-

Characterization and Quality Control

Ensuring the identity and purity of the synthesized this compound is critical before proceeding with biological assays.

Mass Spectrometry

Mass spectrometry (MS) is the gold standard for confirming the molecular weight of the synthesized peptide.[10]

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

Infuse the sample directly into the ESI-MS instrument.

-

Acquire the mass spectrum in positive ion mode.

-

Expected Result: A prominent peak corresponding to the [M+H]+ ion of this compound (m/z 322.18).

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is used to assess the purity of the synthesized peptide.

Protocol: Analytical RP-HPLC

-

Dissolve the peptide in the mobile phase.

-

Inject the sample onto a C18 analytical column.

-

Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).

-

Monitor the elution profile at 214 nm and 280 nm.

-

Expected Result: A single major peak, indicating high purity (>95%).

Investigating the Biological Activity of this compound

This section outlines key experiments to explore the potential neuropeptide function of this compound.

Receptor Binding Assays

The first step in characterizing a potential neuropeptide is to identify its receptor(s). Given the structural similarity to FMRFamide-related peptides, initial screening could target known FMRFamide or related peptide receptors.[11]

Protocol: Radioligand Binding Assay

-

Prepare cell membranes from tissues or cell lines known to express potential target receptors.

-

Incubate the membranes with a radiolabeled ligand (e.g., [125I]-labeled FMRFamide) in the presence of increasing concentrations of unlabeled this compound.

-

Separate bound from free radioligand by filtration.

-

Quantify the bound radioactivity.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the half-maximal inhibitory concentration (IC50). A low IC50 value suggests that this compound binds to the receptor.

Functional Assays: Measuring Downstream Signaling

If this compound binds to a receptor, the next step is to determine if this binding elicits a functional response. The choice of assay depends on the G-protein coupling of the putative receptor.[11][12]

Example Protocol: cAMP Assay (for Gs or Gi coupled receptors)

-

Culture cells expressing the target receptor.

-

Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of this compound.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).

In Vivo and Ex Vivo Studies

To understand the physiological relevance of this compound, in vivo and ex vivo experiments are essential.

-

Tissue Bath Experiments: Isolated tissues (e.g., gut, heart, or specific brain regions) can be mounted in an organ bath and exposed to this compound to measure physiological responses such as muscle contraction or relaxation.[3]

-

Behavioral Studies: Intracerebroventricular (ICV) injection of this compound in animal models can be used to assess its effects on behaviors such as feeding, anxiety, or pain perception.

Potential Therapeutic Applications and Future Directions

The exploration of this compound as a potential neuropeptide could have significant implications for drug discovery.[13] If this compound is found to modulate specific neurological or physiological pathways, it could serve as a lead compound for the development of novel therapeutics for a range of conditions, including:

-

Neurological Disorders: Given the roles of Phenylalanine and Arginine in neurotransmitter synthesis and signaling, this compound could have modulatory effects in conditions such as depression, anxiety, or neurodegenerative diseases.[14][15][16][17]

-

Pain Management: The structural relationship to FMRFamide-related peptides, some of which are involved in nociception, suggests a potential role for this compound in pain pathways.

-

Metabolic Regulation: Neuropeptides are key regulators of energy balance and metabolism.

Future research should focus on identifying the endogenous presence of this compound in neuronal tissues using advanced mass spectrometry techniques, elucidating its biosynthetic and degradation pathways, and definitively identifying its cognate receptor(s).[1][18][19]

Conclusion

While the journey to establishing this compound as a bona fide neuropeptide is in its nascent stages, the existing indirect evidence provides a strong rationale for its investigation. The methodologies outlined in this guide offer a robust and systematic approach to synthesizing, characterizing, and functionally evaluating this intriguing dipeptide. The potential for discovering a novel signaling molecule with therapeutic relevance makes the exploration of this compound a compelling endeavor for the scientific community.

References

- An In-depth Technical Guide on the Synthesis and Characterization of Phenylalanylarginylarginine (this compound - Benchchem. (n.d.).

- Duve, H., Johnsen, A. H., Sewell, J. C., Scott, A. G., Orchard, I., Rehfeld, J. F., & Thorpe, A. (1992). Isolation, structure, and activity of -Phe-Met-Arg-Phe-NH2 neuropeptides (designated calliFMRFamides) from the blowfly Calliphora vomitoria.

- Wikipedia contributors. (2024, February 5). Amino acid. In Wikipedia, The Free Encyclopedia.

- MetwareBio. (n.d.). Phenylalanine: Essential Roles, Metabolism, and Health Impacts.

- ResearchGate. (n.d.). The two alternative pathways for Phe biosynthesis and associated N... [Image].

- Li, L., & Sweedler, J. V. (2008). Peptidomics for the discovery and characterization of neuropeptides and hormones. TrAC Trends in Analytical Chemistry, 27(1), 4–13.

- Linacre, A., Kellett, E., Saunders, S., Bright, K., Benjamin, P. R., & Burke, J. F. (1990). Cardioactive neuropeptide Phe-Met-Arg-Phe-NH2 (FMRFamide) and novel related peptides are encoded in multiple copies by a single gene in the snail Lymnaea stagnalis. The Journal of neuroscience : the official journal of the Society for Neuroscience, 10(2), 412–419.

- Semmens, D. C., Beets, I., Rowe, M. L., Blowes, L. M., Oliveri, P., & Elphick, M. R. (2016). Discovery and functional characterization of neuropeptides in crinoid echinoderms. Frontiers in Neuroscience, 10, 36.

- Liberato, M. S., Kogikoski, S., Jr, Silva, E. R., Coutinho-Neto, M. D., Scott, L. P. B., Silva, R. H., Oliveira, V. X., Jr, Ando, R. A., & Alves, W. A. (2013). Self-assembly of Arg-Phe nanostructures via the solid-vapor phase method. The journal of physical chemistry. B, 117(3), 733–740.

- Baratte, B., Gras-Masse, H., Ricart, G., Bulet, P., & Dhainaut-Courtois, N. (1991). Isolation and characterization of authentic Phe-Met-Arg-Phe-NH2 and the novel Phe-Thr-Arg-Phe-NH2 peptide from Nereis diversicolor. European Journal of Biochemistry, 198(3), 627–633.

- Yi, C., Liang, H., Huang, D., Yu, H., Xue, C., Gu, J., Chen, X., Wang, Y., Ren, M., & Zhang, L. (2022). Phenylalanine Plays Important Roles in Regulating the Capacity of Intestinal Immunity, Antioxidants and Apoptosis in Largemouth Bass (Micropterus salmoides). Antioxidants (Basel, Switzerland), 11(7), 1275.

- Medical News Today. (2021, October 14). Phenylalanine: What it is, sources, benefits, and risks.

- Akram, M., & El-Kadi, A. O. S. (2023). Biochemistry, Amino Acid Synthesis and Degradation. In StatPearls.

- Marks, D. B., Marks, A. D., & Smith, C. M. (2025). Synthesis & Degradation of Amino Acids. In Marks' Basic Medical Biochemistry (5th ed.).

- Wang, Y., Wang, H., Li, C., Li, J., Wang, J., & Li, X. (2022). Metagenomic Analysis of Microbial Alliances for Efficient Degradation of PHE: Microbial Community Structure and Reconstruction of Metabolic Network. International journal of molecular sciences, 23(15), 8275.

- Forgó, P., & Dékány, A. (2023). Galanin Receptors: G Protein-Dependent Signaling and Beyond. International journal of molecular sciences, 24(13), 11116.

- Złotko, K., & Taciak, B. (2024). Host Defense Antimicrobial Peptides (HDPs) as Regulators of Hemostasis and Vascular Biology. International journal of molecular sciences, 25(3), 1801.

- Wikipedia contributors. (2024, January 29). Proteinogenic amino acid. In Wikipedia, The Free Encyclopedia.

- Kumar, A., & Singh, A. (2024). Epigenetic Explorations of Neurological Disorders, the Identification Methods, and Therapeutic Avenues. International journal of molecular sciences, 25(3), 1642.

- Al-Azzawi, A., Al-Obaidi, A., & Al-Gharaibeh, S. (2022). Epimerisation in Peptide Synthesis. Molecules (Basel, Switzerland), 27(17), 5482.

- A. (2019). Synthesis and Applications of Synthetic Peptides. ResearchGate.

- Wang, Y., Na, G., & Snyder, S. A. (2022). Recent advances in mass spectrometry analytical techniques for per- and polyfluoroalkyl substances (PFAS). Analytical and bioanalytical chemistry, 414(9), 2795–2807.

- Bryant, B. P., & Brand, J. G. (1998). The arginine taste receptor. Physiology, biochemistry, and immunohistochemistry. Annals of the New York Academy of Sciences, 855, 45–50.

- Castillo, D., Sa-Correia, I., & Frazão, N. (2024). Comparative Analysis of Concentration and Quantification Methods for Antibiotic Resistance Genes and Their Phage-Mediated Dissemination in Treated Wastewater and Biosolids. International journal of molecular sciences, 25(3), 1729.

- Sigma-Aldrich. (n.d.). The Viscosity Reduction Platform: Viscosity-reducing excipients for protein formulation.

- Amrein, M., Ambrogi, M., Bänziger, H., Bertogg, A., Britton, M., Brühwiler, D., ... & Zimmerli, D. (2024). Expediting hit-to-lead progression in drug discovery through reaction prediction and multi-dimensional optimization.

-

Nygaard, R., Frimurer, T. M., Holst, B., Rosenkilde, M. M., & Schwartz, T. W. (2013). The Arginine of the DRY Motif in Transmembrane Segment III Functions as a Balancing Micro-switch in the Activation of the β2-Adrenergic Receptor. The Journal of biological chemistry, 288(48), 34815–34825. [Link]

Sources

- 1. Peptidomics for the discovery and characterization of neuropeptides and hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, structure, and activity of -Phe-Met-Arg-Phe-NH2 neuropeptides (designated calliFMRFamides) from the blowfly Calliphora vomitoria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardioactive neuropeptide Phe-Met-Arg-Phe-NH2 (FMRFamide) and novel related peptides are encoded in multiple copies by a single gene in the snail Lymnaea stagnalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and characterization of authentic Phe-Met-Arg-Phe-NH2 and the novel Phe-Thr-Arg-Phe-NH2 peptide from Nereis diversicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino acid - Wikipedia [en.wikipedia.org]

- 6. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 7. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]

- 8. Host Defense Antimicrobial Peptides (HDPs) as Regulators of Hemostasis and Vascular Biology [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Recent advances in mass spectrometry analytical techniques for per- and polyfluoroalkyl substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 13. Expediting hit-to-lead progression in drug discovery through reaction prediction and multi-dimensional optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Plasmapheresis for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Physical activity intervention for the prevention of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Framework for Understanding the Pathophysiology of Functional Neurological Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

Structural characterization of Phe-Arg dipeptide

An In-Depth Technical Guide to the Structural Characterization of the Phenylalanine-Arginine (Phe-Arg) Dipeptide

Foreword: A Molecule of Dual Character

The dipeptide Phenylalanyl-Arginine (this compound), a simple conjugate of an aromatic and a basic amino acid, presents a fascinating case study in structural analysis.[1] Its structure is defined by the rigid, hydrophobic phenyl ring of Phenylalanine and the flexible, highly basic guanidinium group of Arginine. This duality governs its interactions and biological potential, making a thorough structural characterization essential for its application in fields ranging from drug delivery to antimalarial research.[2] This guide, written from the perspective of a senior application scientist, eschews a simple recitation of methods. Instead, it provides a logical, causality-driven narrative on how to elucidate the structure of this compound, explaining not just what to do, but why each step is critical for building a complete, multi-faceted structural profile.

Chapter 1: Foundational Work - Synthesis and Purity Assessment

Before any structural analysis can commence, the integrity of the sample must be beyond reproach. The most reliable method for producing this compound is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This approach offers high yields and simplifies purification compared to solution-phase methods.[3]

The Rationale of Fmoc-SPPS

SPPS is chosen for its efficiency. By anchoring the C-terminal amino acid (Arginine) to a solid resin, excess reagents and by-products from each coupling cycle can be washed away, driving the reaction to completion. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups, a principle known as "orthogonality".[3] For Arginine, a protecting group like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is crucial to prevent side reactions at its highly nucleophilic guanidinium group.[4]

Workflow for this compound Synthesis via SPPS

Caption: Fmoc-SPPS workflow for this compound synthesis.

Protocol: Synthesis and Purification of this compound

-

Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple Fmoc-Arg(Pbf)-OH to the resin using N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure as activators. Allow to react for 2 hours.

-

Fmoc Deprotection: Remove the Fmoc group from Arginine using a solution of 20% piperidine in DMF.

-

Second Amino Acid Coupling: Couple Fmoc-Phe-OH to the newly free amine of Arginine using DIC/OxymaPure.

-

Final Deprotection: Remove the N-terminal Fmoc group from Phenylalanine with 20% piperidine in DMF.

-

Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane) to cleave the peptide from the resin and remove the Pbf protecting group from Arginine.

-

Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient.

-

Verification: Confirm the purity and identity of the collected fractions using Mass Spectrometry before lyophilizing to a white powder.

Chapter 2: Unambiguous Identification - Mass Spectrometry

Mass spectrometry (MS) is the first and most crucial step in characterization. Its primary purpose is to confirm the molecular weight of the synthesized peptide, thereby validating its identity. For peptides, Electrospray Ionization (ESI) is the technique of choice because it is a "soft" ionization method that transfers molecules from solution to the gas phase as intact, charged ions with minimal fragmentation.

Rationale and Experimental Setup

We use ESI coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap. This is critical for obtaining a highly accurate mass measurement, allowing us to distinguish the target peptide from potential impurities or side-products with very similar masses. The expected ion is the protonated molecular ion, [M+H]⁺.

Workflow for MS Analysis

Caption: ESI-MS workflow for this compound identification.

Protocol: ESI-MS of this compound

-

Sample Preparation: Prepare a ~10 µM solution of the purified this compound in a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid is essential for promoting protonation and achieving a good signal.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.

-

Data Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire spectra over a mass range of m/z 100-500.

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Compare the experimental m/z value to the theoretical value. Tandem MS (MS/MS) can be performed to fragment the peptide and confirm its sequence through observation of b- and y-ions, providing an orthogonal layer of verification.[5]

Expected Data Summary

| Property | Theoretical Value | Expected Experimental m/z |

| Molecular Formula | C₁₅H₂₃N₅O₃[1] | |

| Monoisotopic Mass | 321.1801 g/mol | |

| [M+H]⁺ | 322.1879 | ~322.19 |

Chapter 3: Solution-State Structure - NMR Spectroscopy

While MS confirms identity, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the 3D structure and dynamics of the dipeptide in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a full structural assignment.[6][7]

Rationale of the NMR Strategy

A single 1D ¹H NMR spectrum of this compound would show overlapping signals that are difficult to assign unambiguously. Therefore, a suite of 2D experiments is necessary:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 chemical bonds (e.g., Hα-Hβ protons within a single amino acid).

-

TOCSY (Total Correlation Spectroscopy): Correlates all protons within a single spin system (i.e., all protons within a single amino acid residue).[8] This is invaluable for identifying all protons belonging to Phe and all those belonging to Arg.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space (< 5 Å), regardless of whether they are bonded. This is the key experiment for determining the 3D fold and identifying inter-residue contacts.

Workflow for NMR Structural Assignment

Caption: Logical workflow for NMR-based structural elucidation.

Protocol: 2D NMR of this compound

-

Sample Preparation: Dissolve ~1-5 mg of lyophilized this compound in 500 µL of 90% H₂O / 10% D₂O at a controlled pH (e.g., pH 5.0). D₂O is required for the instrument's frequency lock, while H₂O is necessary to observe the exchangeable amide protons.

-

1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and concentration, and to optimize spectral parameters.

-

2D TOCSY: Record a TOCSY spectrum with a mixing time of ~80 ms. This is long enough to allow magnetization transfer throughout the entire Phe and Arg spin systems.

-

2D COSY: Record a COSY spectrum to confirm direct J-couplings.

-

2D NOESY: Record a NOESY spectrum with a mixing time of 150-300 ms to observe through-space correlations.

-

Data Processing & Analysis: Process the spectra using appropriate software. Use the TOCSY to identify the complete set of resonances for Phe (aromatic protons, Hα, Hβ) and Arg (Hα, Hβ, Hγ, Hδ). Use the COSY to walk along the backbone and side chains to confirm assignments. Analyze the NOESY spectrum for cross-peaks between Phe and Arg protons to define the peptide's conformational preferences.

Expected Data Summary: ¹H Chemical Shifts (Illustrative)

| Proton | Phenylalanine (Phe) | Arginine (Arg) |

| Amide (HN) | ~8.3 ppm | ~8.5 ppm |

| Alpha (Hα) | ~4.6 ppm | ~4.3 ppm |

| Beta (Hβ) | ~3.1, 3.2 ppm | ~1.9 ppm |

| Gamma (Hγ) | - | ~1.7 ppm |

| Delta (Hδ) | ~7.2-7.3 ppm (ring) | ~3.2 ppm |

Note: Exact chemical shifts are highly dependent on pH, temperature, and solvent.

Chapter 4: Solid-State Conformation - X-ray Crystallography

Rationale and Challenges

The goal is to obtain a crystal that diffracts X-rays, producing a pattern of reflections. The intensities and positions of these spots are used to calculate an electron density map, into which the molecular model of this compound is built and refined.[12] The primary challenge is overcoming the peptide's conformational flexibility to encourage it to pack into a regular, repeating lattice.

Protocol: Peptide Crystallization (General Approach)

-

High-Purity Sample: Start with highly pure (>98%) this compound, as impurities can inhibit crystallization.

-

Screening: Use commercial crystallization screens (e.g., Hampton Research screens) to test a wide array of conditions (pH, precipitant type and concentration, salts, buffers) simultaneously. The hanging drop or sitting drop vapor diffusion method is standard.

-

Optimization: If initial "hits" (microcrystals or precipitate) are found, systematically vary the conditions around the successful one to optimize crystal size and quality.

-

Data Collection: Mount a suitable crystal and expose it to a collimated beam of X-rays, typically at a synchrotron source for high intensity.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem and build the atomic model into the resulting electron density map.

Chapter 5: Dynamic Insights - Computational Modeling

Computational modeling, particularly molecular dynamics (MD) simulations, complements experimental data by providing a dynamic picture of the peptide's conformational landscape in solution.[13][14]

Rationale of MD Simulations

While NMR provides an average structure, MD simulations can explore the different conformations this compound samples over time. This is crucial for understanding its flexibility, intramolecular hydrogen bonding patterns, and solvent interactions, which are averaged out in experimental techniques.

Protocol: MD Simulation of this compound

-

System Setup: Build the this compound dipeptide in silico. Place it in a simulation box of explicit water molecules (e.g., TIP3P water model) and add counter-ions to neutralize the system.

-

Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM) designed for biomolecules.

-

Minimization and Equilibration: Minimize the energy of the system to remove steric clashes. Gradually heat the system to the target temperature (e.g., 298 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

Production Run: Run the simulation for a significant length of time (e.g., 100-500 nanoseconds) to adequately sample the conformational space.

-

Trajectory Analysis: Analyze the resulting trajectory to identify dominant conformations, hydrogen bond lifetimes, root-mean-square deviation (RMSD), and other dynamic properties.

Conclusion: A Holistic Structural View

The structural characterization of the this compound dipeptide is not a linear process but an integrated, multi-technique endeavor. It begins with meticulous synthesis and purity validation by HPLC and MS. Mass spectrometry provides the definitive molecular identity. NMR spectroscopy then reveals the ensemble of structures adopted in the dynamic solution environment. X-ray crystallography, if successful, offers a high-resolution snapshot of a single, solid-state conformation. Finally, computational modeling bridges these experimental findings, providing a dynamic narrative of the peptide's behavior. Together, these methods deliver a comprehensive and robust structural understanding, forming the essential foundation for any future functional studies or drug development efforts.

References

-

Mass spectrometry data showed M+H peaks of dipeptides (a) Phe‐Arg, (b)... ResearchGate. Available from: [Link]

-

Beuhler, R.J., Flanagan, E., Greene, L.J., and Friedman, L. (1974). Proton transfer mass spectrometry of peptides. Rapid heating technique for underivatized peptides containing arginine. Journal of the American Chemical Society, 96(12), 3990-3994. Available from: [Link]

-

Gaucher, S.P., and Leary, J.A. (2000). Isomeric discrimination of arginine-containing dipeptides using electrospray ionization-ion trap mass spectrometry and the kinetic method. Journal of the American Society for Mass Spectrometry, 11(4), 328-333. Available from: [Link]

-

Breitkopf, S.B., et al. (2018). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Metabolites, 8(4), 83. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (n.d.). L-Arginyl-L-phenylalanine. National Center for Biotechnology Information. Available from: [Link]

-

Kim, D.J., et al. (2023). Bifurcated Hydrogen Bonds in a Peptide Crystal Unveiled by X-ray Diffraction and Polarized Raman Spectroscopy. The Journal of Physical Chemistry Letters, 14(20), 4768-4774. Available from: [Link]

-

Nanda, V., and Mravic, M. (2015). A Newcomer's Guide to Peptide Crystallography. Israel Journal of Chemistry, 55(6-7), 698-710. Available from: [Link]

-

Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. Available from: [Link]

-

ResearchGate. (n.d.). Chemical structure of phenylalanine (F), arginine (R), and glutamic acid (E) used in peptides studied by Rout et al. Available from: [Link]

-

Ballone, A., Lau, R.A., Zweipfenning, F.P.A., and Ottmann, C. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section F: Structural Biology Communications, 76(Pt 9), 420-425. Available from: [Link]

-

Isidro-Llobet, A., Álvarez, M., and Albericio, F. (2009). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 74(4), 1462-1469. Available from: [Link]

-

Devore, D.L., and Cline, J.I. (2014). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education, 91(7), 1069-1072. Available from: [Link]

-

Nanda, V., & Mravic, M. (2015). A Newcomer's Guide to Peptide Crystallography. Israel journal of chemistry, 55(6-7), 698–710. Available from: [Link]

-

Nardi, M., et al. (2022). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 99, 269-287. Available from: [Link]

-

ResearchGate. (n.d.). (a) The peptide Ala, Arg, Phe and Ala is represented as coarse-grained... Available from: [Link]

-

Prieto, G., et al. (2013). Self-assembly of Arg-Phe nanostructures via the solid-vapor phase method. Langmuir, 29(6), 1959-1968. Available from: [Link]

- Ho, H., et al. (2008). Methods for the synthesis of arginine-containing peptides. Google Patents. EP1968995A1.

-

ResearchGate. (n.d.). (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. Available from: [Link]

-

Coin, I., et al. (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Nature Protocols, 2(12), 3247-3256. Available from: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Available from: [Link]

-

Stroganova, I., Bakels, S., & Rijs, A. M. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. Molecules (Basel, Switzerland), 27(7), 2367. Available from: [Link]

-

Góngora-Benítez, M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2928. Available from: [Link]

-

ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory... Available from: [Link]

-

Kulke, M., et al. (2017). Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. Molecules, 22(10), 1735. Available from: [Link]

-

Riahifor, R. (2022). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons. Available from: [Link]

-

Atilgan, C., et al. (2019). Computational design of Phe-Tyr dipeptide and preparation, characterization, cytotoxicity studies of Phe-Tyr dipeptide loaded PLGA nanoparticles for the treatment of hypertension. Journal of Biomaterials Science, Polymer Edition, 30(10), 820-843. Available from: [Link]